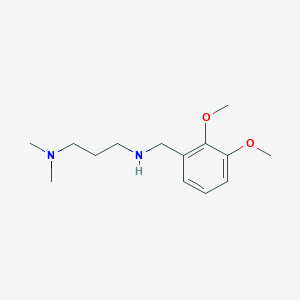

N'-(2,3-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N’-(2,3-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride is a synthetic organic compound known for its diverse applications in scientific research. This compound features a benzyl group substituted with two methoxy groups at the 2 and 3 positions, linked to a propane-1,3-diamine backbone, which is further dimethylated. The dihydrochloride form enhances its solubility in aqueous solutions, making it suitable for various experimental conditions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,3-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride typically involves multiple steps:

Formation of the Benzyl Intermediate: The starting material, 2,3-dimethoxybenzaldehyde, undergoes a reductive amination with N,N-dimethylpropane-1,3-diamine. This step often uses a reducing agent like sodium triacetoxyborohydride in an organic solvent such as dichloromethane.

Purification: The intermediate product is purified using standard techniques like column chromatography.

Formation of the Dihydrochloride Salt: The purified intermediate is then treated with hydrochloric acid to form the dihydrochloride salt, which is isolated by crystallization.

Industrial Production Methods

On an industrial scale, the synthesis may be optimized for higher yields and purity. This involves:

Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Automated Purification Systems: Employing automated systems for purification to handle large-scale production.

化学反应分析

Types of Reactions

N’-(2,3-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: The benzyl group can be reduced to a methyl group using hydrogenation techniques.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

Oxidation: 2,3-dimethoxybenzoic acid.

Reduction: 2,3-dimethylbenzylamine.

Substitution: 2,3-dimethoxybenzyl derivatives with various substituents.

科学研究应用

Medicinal Chemistry

Antitumor Activity

Research has indicated that compounds similar to N'-(2,3-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride exhibit antitumor properties. These compounds can interact with biological targets that are crucial for cancer cell proliferation. A study highlighted the potential of related compounds in inhibiting the growth of various cancer cell lines, suggesting a promising avenue for cancer treatment development .

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound with specific enzymes such as dihydrofolate reductase (DHFR). The results indicate that it may serve as an effective inhibitor, surpassing known analogs in binding strength . This suggests potential applications in drug design targeting metabolic pathways involved in cancer and other diseases.

Agricultural Science

Herbicidal Activity

The compound's structural characteristics allow it to be evaluated for herbicidal activities. Studies have shown that derivatives containing similar functional groups can exhibit significant herbicidal effects against various weed species. For instance, certain N,N'-diacylhydrazines have demonstrated effectiveness in controlling both monocotyledonous and dicotyledonous weeds, which could be extrapolated to assess the efficacy of this compound in agricultural settings .

Material Science

Synthesis of Coordination Complexes

The compound has been utilized in the synthesis of coordination complexes with transition metals. For example, studies have reported the formation of copper(II) complexes using similar diamine structures. These complexes have been characterized using various spectroscopic techniques and have shown promising properties for applications in catalysis and materials science . The ability to form stable complexes can be advantageous in developing new materials with specific electronic or catalytic properties.

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Medicinal Chemistry | Antitumor Activity | Inhibits growth of cancer cell lines; potential for drug development |

| Molecular Docking Studies | Effective inhibitor of DHFR; strong binding affinity | |

| Agricultural Science | Herbicidal Activity | Potential effectiveness against various weed species |

| Material Science | Synthesis of Coordination Complexes | Formation of metal complexes; applications in catalysis and materials science |

Case Studies

-

Antitumor Efficacy Study

A study investigated the antitumor effects of structurally related compounds on human cancer cell lines. The findings suggested that these compounds could inhibit cell proliferation through targeted mechanisms involving apoptosis induction. -

Herbicidal Activity Evaluation

Researchers evaluated the herbicidal activity of N,N'-diacylhydrazines against specific weed species. Results indicated higher efficacy against dicotyledonous weeds compared to monocotyledonous ones, providing insights into potential agricultural applications. -

Synthesis and Characterization of Metal Complexes

The synthesis of copper(II) complexes using similar diamines was reported, showcasing their characterization through UV-Vis spectroscopy and other techniques. The study highlighted their potential use as catalysts in organic reactions.

作用机制

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The benzyl group, with its methoxy substitutions, can enhance binding affinity to these targets, while the dimethylpropane-1,3-diamine backbone provides structural flexibility. This allows the compound to modulate biological pathways effectively.

相似化合物的比较

Similar Compounds

N’-(2,3-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine: Lacks the dihydrochloride form, affecting its solubility.

N’-(2,3-dimethoxybenzyl)-N,N-dimethylbutane-1,4-diamine dihydrochloride: Features a longer carbon chain, which may alter its binding properties and biological activity.

Uniqueness

N’-(2,3-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride form, which enhances its solubility and stability in aqueous environments. This makes it particularly useful in biological and medicinal chemistry applications where solubility is crucial.

生物活性

N'-(2,3-Dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine dihydrochloride (CAS: 121177-60-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, toxicity, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₁₄H₂₄N₂O₂

- Molecular Weight : 252.36 g/mol

- Structure : The compound features a dimethoxybenzyl group attached to a dimethylpropane-1,3-diamine backbone.

Antioxidant Properties

Research has indicated that compounds related to N'-(2,3-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine exhibit significant antioxidant properties. For example, idebenone, a structural analogue, has demonstrated the ability to scavenge free radicals and prevent lipid peroxidation through redox cycling mechanisms . This suggests that N'-(2,3-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine may possess similar activities, potentially contributing to neuroprotective effects.

Antimicrobial Activity

The compound's potential antimicrobial properties have been explored in various studies. A study on related polymer composites showed promising antibacterial activity against common pathogens when combined with nanoparticles . The mechanism is thought to involve electrostatic interactions between the negatively charged bacterial surfaces and the positively charged nanoparticles, enhancing the bactericidal effect.

Cytotoxicity and Anticancer Activity

In vitro studies have assessed the cytotoxic effects of N'-(2,3-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine on cancer cell lines. Results indicated that certain concentrations of related compounds exhibited significant growth inhibition in human breast cancer cell lines (MCF-7) while sparing normal fibroblast cells . This selective toxicity is crucial for developing anticancer agents that minimize harm to healthy tissues.

Safety and Irritation

Toxicological assessments suggest that this compound may cause skin and eye irritation. It is classified as a mild skin sensitizer based on studies involving similar amines . Long-term exposure studies indicate a low potential for systemic toxicity but highlight the need for caution due to irritative properties.

Environmental Impact

The compound is noted for its low bioaccumulation potential and biodegradability. However, it poses toxicity risks to aquatic life . Understanding these environmental effects is essential for assessing the compound's overall safety profile.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₄N₂O₂ |

| Molecular Weight | 252.36 g/mol |

| Antioxidant Activity | Significant (analogous) |

| Antimicrobial Activity | Positive (in composites) |

| Cytotoxicity in MCF-7 Cells | High at specific doses |

| Skin Irritation | Yes |

| Eye Irritation | Yes |

Case Studies

- Antioxidant Mechanism Study : Research demonstrated that idebenone scavenges free radicals effectively at plasma levels achievable through oral dosing. This mechanism could be extrapolated to understand the antioxidant capabilities of N'-(2,3-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine .

- Anticancer Efficacy : A recent study evaluated the cytotoxic effects of various nanocomposites against MCF-7 cells. The results indicated that certain formulations containing diamines showed significant inhibition of cell growth without affecting normal fibroblast cells .

属性

IUPAC Name |

N-[(2,3-dimethoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O2/c1-16(2)10-6-9-15-11-12-7-5-8-13(17-3)14(12)18-4/h5,7-8,15H,6,9-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTCZTNZSSFDGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNCC1=C(C(=CC=C1)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。